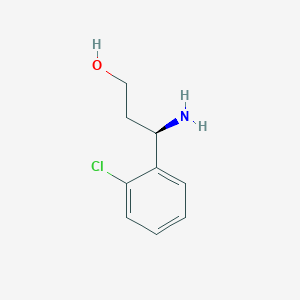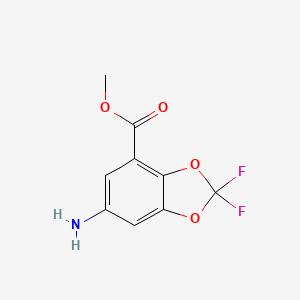
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate: is a synthetic organic compound with a unique structure that includes both fluorine and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the amino group, the incorporation of the difluoro moiety, and the formation of the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions: Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry: In chemistry, Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In industry, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and polymers.
作用機序
The mechanism of action of Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical reactions, leading to changes in the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the biological or chemical context.
類似化合物との比較
- Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate
- Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate
Comparison: Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is unique due to its specific substitution pattern and the presence of both fluorine and oxygen atoms. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it a valuable tool for various scientific applications.
特性
分子式 |
C9H7F2NO4 |
|---|---|
分子量 |
231.15 g/mol |
IUPAC名 |
methyl 6-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C9H7F2NO4/c1-14-8(13)5-2-4(12)3-6-7(5)16-9(10,11)15-6/h2-3H,12H2,1H3 |
InChIキー |
UTLCMUFITRJYBK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)N)OC(O2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


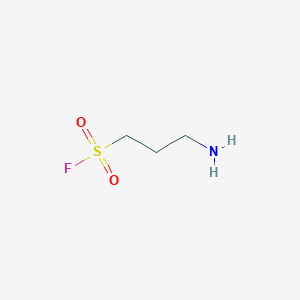
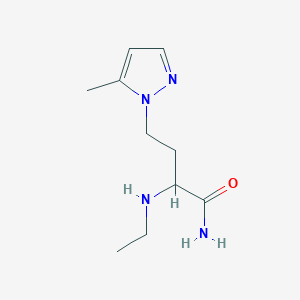
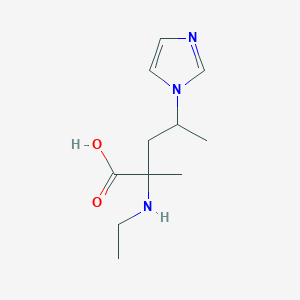
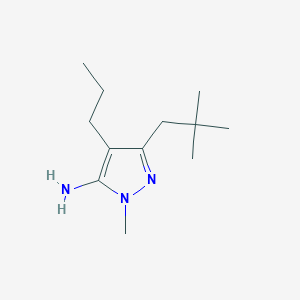
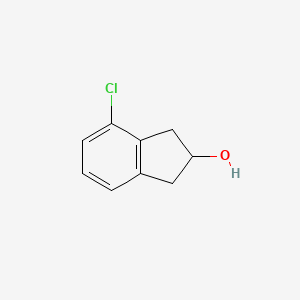
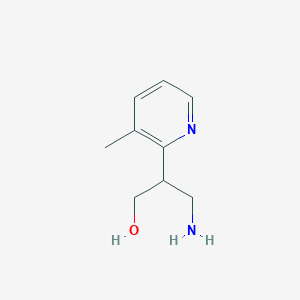
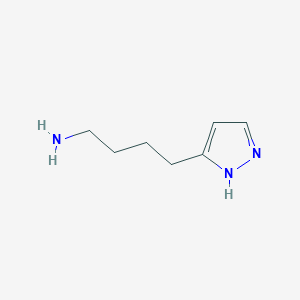
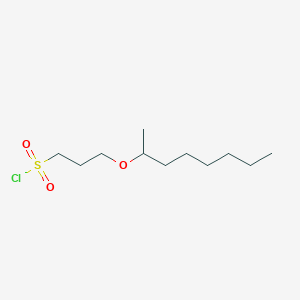

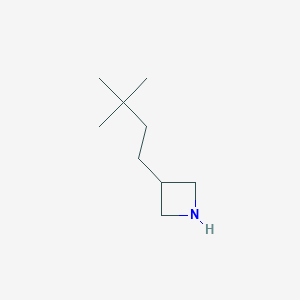
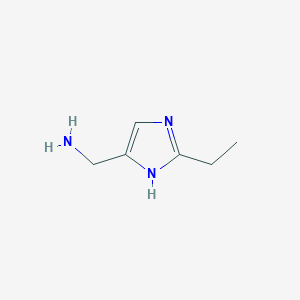

![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
